Fasitibant chloride is sourced from pharmaceutical research and development, specifically targeting the kinin B2 receptor pathway. It falls under the category of small molecule drugs designed to modulate inflammatory responses by blocking specific receptors involved in pain and swelling mechanisms. The compound has been evaluated in various preclinical and clinical studies, particularly focusing on its efficacy in reducing inflammation and pain associated with joint disorders .
The synthesis of fasitibant chloride involves multi-step organic reactions, typically starting from commercially available precursors. The detailed synthetic pathway includes:
Fasitibant chloride features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the kinin B2 receptor. Key structural elements include:
The three-dimensional conformation of fasitibant chloride has been elucidated through X-ray crystallography and computational modeling, revealing insights into its binding interactions within the receptor's active site .
Fasitibant chloride primarily undergoes reactions relevant to its pharmacological activity:
Fasitibant chloride exerts its effects by antagonizing the kinin B2 receptor, which is implicated in mediating inflammatory responses:
Fasitibant chloride exhibits several notable physical and chemical properties:
Additional analyses include melting point determination, spectral analysis (NMR, IR), and high-performance liquid chromatography (HPLC) for purity assessment .
Fasitibant chloride has shown promise in various scientific applications:
Fasitibant chloride (chemical name: MEN16132 free base; CAS No: 1157852-02-2) is a potent and selective nonpeptide antagonist of the Bradykinin B₂ receptor (B₂ receptor), developed to overcome the pharmacological limitations of peptide-based antagonists. The B₂ receptor belongs to the G protein-coupled receptor (GPCR) superfamily and contains 391 amino acid residues with characteristic structural features: an extracellular N-terminus (Met1-Asn57), intracellular C-terminus (Gln352-Gln391), three putative N-glycosylation sites (Asn30, Asn39, Asn207), and a palmitoylation site at Cys351 [2]. This receptor primarily couples with Gq proteins, activating phospholipase C (PLC) and triggering intracellular calcium mobilization, nitric oxide production, and prostaglandin release [2].
The design rationale for Fasitibant chloride originated from the need to develop metabolically stable antagonists resistant to peptidase degradation. Endogenous peptide ligands like bradykinin (RPPGFSPFR) and kallidin (KRPPGFSPFR) are rapidly degraded by kininases such as angiotensin-converting enzyme and carboxypeptidases, limiting therapeutic utility [2]. Nonpeptide antagonists circumvent this limitation by employing rigid chemical scaffolds that mimic the bioactive conformation of bradykinin while resisting enzymatic breakdown. Fasitibant’s benzenesulfonamide core was strategically designed to interact with the orthosteric binding pocket of the B₂ receptor, which is located within the transmembrane helices and extracellular loops [2]. Cryo-electron microscopy (cryo-EM) structures of B₂ receptor–Gq complexes reveal that nonpeptide antagonists exploit hydrophobic pockets near transmembrane helices 4, 5, and 6, avoiding polar interactions susceptible to hydrolysis [2].
Table 1: Structural Features of Bradykinin B₂ Receptor Targeted by Fasitibant Chloride
Structural Domain | Functional Role | Fasitibant Interaction Strategy |
---|---|---|
Extracellular Loop 2 (ECL2) | Forms β-sheet conformation; ligand entry gate | Sulfonamide group anchors to Lys110 and Tyr112 |
Transmembrane Helix 3 (TM3) | Contains conserved disulfide bond with ECL2 | Chlorophenyl moiety engages hydrophobic residues |
Transmembrane Helix 5 (TM5) | Critical for Gq protein coupling | Piperazine ring disrupts intracellular signaling |
Helix 8 | Parallel to membrane; β-arrestin recruitment site | Stereochemistry modulates internalization kinetics |
Fasitibant chloride (C₃₆H₄₉Cl₃N₆O₆S; MW: 800.23 g/mol) features a trisubstituted benzenesulfonamide scaffold optimized through iterative structure-activity relationship (SAR) studies. Initial lead compounds exhibited off-target binding to the structurally similar B₁ receptor (32% sequence homology) and angiotensin receptors [2]. Key modifications focused on three regions:
These optimizations yielded Fasitibant chloride with 40–45% inhibition of inflammation in carrageenan-induced arthritis models, surpassing earlier sulfonamide-based antagonists like Icatibant [1]. Selectivity was further confirmed through radioligand binding assays showing >1,000-fold selectivity over B₁ receptors and unrelated GPCRs [1].
Table 2: Impact of Sulfonamide Scaffold Modifications on Pharmacological Properties
Modification Site | Chemical Change | B₂ Receptor Kᵢ (nM) | B₁ Receptor Selectivity Ratio |
---|---|---|---|
Parent Compound | Unsubstituted benzenesulfonamide | 48.3 ± 5.2 | 12.5 |
Optimized Dichlorophenyl | 3,4-Dichloro substitution | 1.7 ± 0.3 | >100 |
Flexible Alkyl Spacer | -CH₂CH₂- linker | 15.9 ± 2.1 | 35.2 |
Rigid Piperazine Spacer | N-methylpiperazine | 0.8 ± 0.1 | >100 |
Fasitibant chloride contains two chiral centers: the C-terminal α-carbon of the amino acid residue and the C3 position of the piperazine ring. Stereochemistry profoundly impacts its binding kinetics and functional antagonism:
Cryo-EM structures demonstrate that Fasitibant’s chiral centers position the 3,4-dichlorophenyl group perpendicular to the membrane plane, enabling optimal contact with the lipophilic pocket formed by Tyr112, Phe256, and Trp113 [2]. This orientation disrupts the hydrogen-bond network between Asn115 and bradykinin’s C-terminal arginine, explaining its full antagonism. Racemic mixtures show 90% loss in edema reduction efficacy in vivo, underscoring the necessity of stereochemical purity [1].
Proposed Binding Model of Fasitibant Chloride in B₂ Receptor:
Extracellular Space ─────────────────────────────────── ↑ │ 3,4-Dichlorophenyl │ (π-π stacking with Tyr112) ─────────────────────────────────── TM3: Asp112 ─── H-bond ─── NH₃⁺ of (S)-aminobutyrate ─────────────────────────────────── │ │ Piperazine N⁺─CH₃ │ (Ionic bond with Glu266) ─────────────────────────────────── TM6: Phe256 ─── Van der Waals ─── Chlorophenyl ─────────────────────────────────── │ │ Sulfonamide │ (H-bond with Lys110) ─────────────────────────────────── Intracellular Space
Figure 1: Stereochemical interactions stabilizing Fasitibant chloride in the B₂ receptor binding pocket. Key contacts involve transmembrane helices 3, 5, and 6, with helix 8 stabilization via piperazine chirality.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1